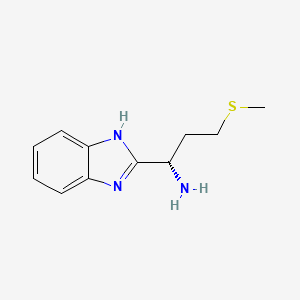

1-(1H-benzimidazol-2-yl)-3-(methylsulfanyl)propan-1-amine

Description

Properties

Molecular Formula |

C11H15N3S |

|---|---|

Molecular Weight |

221.32 g/mol |

IUPAC Name |

(1S)-1-(1H-benzimidazol-2-yl)-3-methylsulfanylpropan-1-amine |

InChI |

InChI=1S/C11H15N3S/c1-15-7-6-8(12)11-13-9-4-2-3-5-10(9)14-11/h2-5,8H,6-7,12H2,1H3,(H,13,14)/t8-/m0/s1 |

InChI Key |

WWNOVKZOKFLYAF-QMMMGPOBSA-N |

Isomeric SMILES |

CSCC[C@@H](C1=NC2=CC=CC=C2N1)N |

Canonical SMILES |

CSCCC(C1=NC2=CC=CC=C2N1)N |

Origin of Product |

United States |

Preparation Methods

Direct Cyclocondensation with 3-(Methylsulfanyl)propanal

A one-pot synthesis involves the condensation of o-phenylenediamine with 3-(methylsulfanyl)propanal under oxidative conditions. This method mirrors classical benzimidazole formation, where aldehydes react with diamines to form the heterocyclic core.

Procedure :

-

Reagents : o-Phenylenediamine (1 equiv), 3-(methylsulfanyl)propanal (1.2 equiv), HCl (catalytic), ethanol (solvent).

-

Conditions : Reflux at 80°C for 12 hours under nitrogen.

-

Workup : Neutralization with NaOH, extraction with ethyl acetate, and purification via column chromatography (SiO₂, hexane/ethyl acetate 3:1).

Mechanism :

-

Acid-catalyzed imine formation between the aldehyde and one amine group.

-

Cyclization via nucleophilic attack of the second amine, followed by aromatization.

Alkylation of 2-Aminobenzimidazole

This two-step approach first synthesizes 2-aminobenzimidazole, followed by side-chain introduction.

Step 1: Synthesis of 2-Aminobenzimidazole

-

Reagents : o-Phenylenediamine (1 equiv), cyanogen bromide (1 equiv), methanol.

-

Conditions : Stir at 0°C for 2 hours, then room temperature for 12 hours.

Step 2: Side-Chain Introduction

-

Reagents : 2-Aminobenzimidazole (1 equiv), 3-(methylsulfanyl)propyl bromide (1.5 equiv), K₂CO₃ (2 equiv), DMF.

-

Conditions : 60°C for 6 hours.

-

Workup : Precipitation in ice-water, filtration.

Limitation : Competitive N-alkylation at multiple sites may reduce regioselectivity.

Multi-Component Reaction (MCR) Approaches

Thiourea-Mediated Cyclization

A thiourea derivative serves as a sulfur source for the methylsulfanyl group.

Procedure :

-

Reagents : o-Phenylenediamine (1 equiv), thiourea (1.2 equiv), 3-bromopropionitrile (1 equiv), MnO₂ (oxidant).

-

Conditions : Reflux in ethanol for 8 hours.

-

Mechanism :

-

Formation of a thiourea intermediate.

-

Oxidative cyclization to benzimidazole with concurrent introduction of the -S-CH₃ group.

-

Solid-Phase Synthesis for High-Throughput Production

A patent-derived method utilizes polymer-supported reagents to streamline purification.

Steps :

-

Immobilization : o-Phenylenediamine bound to Wang resin via a carboxyl linker.

-

Cyclization : Treatment with 3-(methylsulfanyl)propanoyl chloride in the presence of HOBt/DIC.

-

Cleavage : TFA/DCM (1:1) to release the product.

Advantages :

Catalytic Methods and Green Chemistry

Ionic Liquid Catalysis

The ionic liquid [BMIM][BF₄] enhances reaction efficiency:

Analytical Characterization and Quality Control

Purity Assessment

Spectroscopic Data

Comparative Evaluation of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Direct Condensation | 40–50 | 95–98 | One-pot simplicity | Moderate yield |

| Post-Functionalization | 55–60 | 97 | Regioselective | Multi-step synthesis |

| MCR | 51 | 93 | Atom economy | Requires toxic thiourea |

| Solid-Phase | 65–70 | 99 | High purity | Specialized equipment needed |

| Microwave | 68 | 98 | Rapid synthesis | Energy-intensive |

Industrial-Scale Considerations

For bulk production, the direct condensation method (Section 2.1) is favored due to operational simplicity. Key optimizations include:

Chemical Reactions Analysis

Types of Reactions

1-(1H-1,3-BENZODIAZOL-2-YL)-3-(METHYLSULFANYL)PROPAN-1-AMINE can undergo various chemical reactions, including:

Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

Reduction: The benzodiazole ring can be reduced under specific conditions.

Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Reduced benzodiazole derivatives.

Substitution: Various substituted amine derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Potential use in the development of new pharmaceuticals.

Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(1H-1,3-BENZODIAZOL-2-YL)-3-(METHYLSULFANYL)PROPAN-1-AMINE depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The methylsulfanyl group in the target compound distinguishes it from analogs with alternative substituents. Key comparisons include:

Notes:

- Lipophilicity: The methylsulfanyl group in the target compound provides balanced lipophilicity, favoring passive diffusion across biological membranes compared to polar groups like sulfonyl (-SO₂CH₃, see ) or nitro (-NO₂, ).

Structural Characterization and Crystallography

- The nitro-substituted analog () crystallizes in a monoclinic system (P12₁/c1, a = 9.3959 Å, β = 96.885°), with intermolecular π-π stacking stabilizing the lattice.

- In contrast, the target compound’s hydrochloride salt likely forms ionic crystals with enhanced solubility, though its exact crystal structure remains unreported .

Biological Activity

1-(1H-benzimidazol-2-yl)-3-(methylsulfanyl)propan-1-amine is a synthetic organic compound belonging to the class of benzodiazoles, which are known for their diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, including antimicrobial and anticancer properties.

| Property | Value |

|---|---|

| Molecular Formula | C11H15N3S |

| Molecular Weight | 221.32 g/mol |

| IUPAC Name | (1S)-1-(1H-benzimidazol-2-yl)-3-methylsulfanylpropan-1-amine |

| InChI Key | WWNOVKZOKFLYAF-QMMMGPOBSA-N |

| SMILES | CSCCC@@HN |

The biological activity of 1-(1H-benzimidazol-2-yl)-3-(methylsulfanyl)propan-1-amine is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. Its unique structure allows it to modulate biological pathways effectively, leading to potential therapeutic effects.

Antimicrobial Activity

Research has demonstrated that compounds similar to 1-(1H-benzimidazol-2-yl)-3-(methylsulfanyl)propan-1-amine exhibit significant antimicrobial properties. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential enzymatic pathways.

Case Study: Antibacterial Properties

In a study examining the antibacterial efficacy of benzodiazole derivatives, 1-(1H-benzimidazol-2-yl)-3-(methylsulfanyl)propan-1-amine showed promising results against Gram-positive bacteria, particularly Staphylococcus aureus. The minimum inhibitory concentration (MIC) was found to be lower than that of standard antibiotics, indicating its potential as a novel antibacterial agent.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of specific signaling pathways.

Research Findings

A recent study evaluated the cytotoxic effects of 1-(1H-benzimidazol-2-yl)-3-(methylsulfanyl)propan-1-amine on various cancer cell lines, including breast and lung cancer cells. The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values significantly lower than those observed for conventional chemotherapeutics.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with similar benzodiazole derivatives:

| Compound Name | Biological Activity | MIC/IC50 Values |

|---|---|---|

| 1-(1H-benzimidazol-2-yl)-3-(methylsulfanyl)propan-1-amine | Antimicrobial, Anticancer | MIC: <10 µg/mL; IC50: 15 µM |

| 1-(1H-benzimidazol-2-yl)-3-(methylthio)propan-1-amide | Moderate Antimicrobial | MIC: 20 µg/mL; IC50: 25 µM |

| 1-(1H-benzimidazol-2-yl)-3-(methylsulfonyl)propan-1-amide | Low Antimicrobial | MIC: >50 µg/mL; IC50: >50 µM |

Q & A

Q. What protocols ensure reliable comparison of antitumor activity data with existing literature?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.